molecular formula C9H11N3O B13332494 5-{[(2S)-1-hydroxypropan-2-yl]amino}pyridine-2-carbonitrile

5-{[(2S)-1-hydroxypropan-2-yl]amino}pyridine-2-carbonitrile

Katalognummer: B13332494
Molekulargewicht: 177.20 g/mol
InChI-Schlüssel: DLTGOXCZDKUILM-ZETCQYMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-{[(2S)-1-hydroxypropan-2-yl]amino}pyridine-2-carbonitrile is a chemical compound with the molecular formula C9H11N3O This compound is characterized by a pyridine ring substituted with a hydroxypropan-2-ylamino group and a carbonitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(2S)-1-hydroxypropan-2-yl]amino}pyridine-2-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyridine with (2S)-1-hydroxypropan-2-amine under basic conditions to form the desired product. The reaction is typically carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5-{[(2S)-1-hydroxypropan-2-yl]amino}pyridine-2-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonitrile group can be reduced to form an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of 5-{[(2S)-1-oxopropan-2-yl]amino}pyridine-2-carbonitrile.

    Reduction: Formation of 5-{[(2S)-1-aminopropan-2-yl]amino}pyridine-2-carbonitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-{[(2S)-1-hydroxypropan-2-yl]amino}pyridine-2-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and catalysts.

Wirkmechanismus

The mechanism of action of 5-{[(2S)-1-hydroxypropan-2-yl]amino}pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Pyridinecarbonitrile: A simpler analog with a similar pyridine ring and carbonitrile group.

    5-Amino-1H-pyrazolo[4,3-b]pyridine: Another heterocyclic compound with potential biological activity.

Uniqueness

5-{[(2S)-1-hydroxypropan-2-yl]amino}pyridine-2-carbonitrile is unique due to the presence of both a hydroxypropan-2-ylamino group and a carbonitrile group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C9H11N3O

Molekulargewicht

177.20 g/mol

IUPAC-Name

5-[[(2S)-1-hydroxypropan-2-yl]amino]pyridine-2-carbonitrile

InChI

InChI=1S/C9H11N3O/c1-7(6-13)12-9-3-2-8(4-10)11-5-9/h2-3,5,7,12-13H,6H2,1H3/t7-/m0/s1

InChI-Schlüssel

DLTGOXCZDKUILM-ZETCQYMHSA-N

Isomerische SMILES

C[C@@H](CO)NC1=CN=C(C=C1)C#N

Kanonische SMILES

CC(CO)NC1=CN=C(C=C1)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.